molecular formula C11H18N2O3 B13011793 1-Ethyl-3-oxo-decahydroquinoxaline-6-carboxylic acid

1-Ethyl-3-oxo-decahydroquinoxaline-6-carboxylic acid

Cat. No.: B13011793
M. Wt: 226.27 g/mol
InChI Key: VYUCVWWZWYJTIK-UHFFFAOYSA-N
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Description

1-Ethyl-3-oxo-decahydroquinoxaline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-oxo-decahydroquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-oxo-decahydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoxaline derivatives with different functional groups, which can exhibit unique biological activities .

Scientific Research Applications

1-Ethyl-3-oxo-decahydroquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-3-oxo-decahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3-oxo-decahydroquinoxaline-6-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications .

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

1-ethyl-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-6-carboxylic acid

InChI

InChI=1S/C11H18N2O3/c1-2-13-6-10(14)12-8-5-7(11(15)16)3-4-9(8)13/h7-9H,2-6H2,1H3,(H,12,14)(H,15,16)

InChI Key

VYUCVWWZWYJTIK-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)NC2C1CCC(C2)C(=O)O

Origin of Product

United States

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